N'-methoxy-N'-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
Description
N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine is a complex organic compound that features a pyrazole ring substituted with methyl groups and an ethane-1,2-diamine backbone
Properties
IUPAC Name |
N'-methoxy-N'-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-9-11(10(2)15(4)13-9)8-12-6-7-14(3)16-5/h12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULQHAVHLMGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCN(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups. The ethane-1,2-diamine backbone is then introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate ethane-1,2-diamine precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring or the ethane-1,2-diamine backbone are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
- N’-methoxy-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
- N’-methoxy-N’-methyl-N-[(1,3,5-dimethylpyrazol-4-yl)methyl]ethane-1,2-diamine
Uniqueness
N’-methoxy-N’-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethane-1,2-diamine is unique due to the specific substitution pattern on the pyrazole ring and the presence of both methoxy and methyl groups on the ethane-1,2-diamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
